

An In-depth Technical Guide to 2-(Phenylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Phenylsulfonyl)benzaldehyde

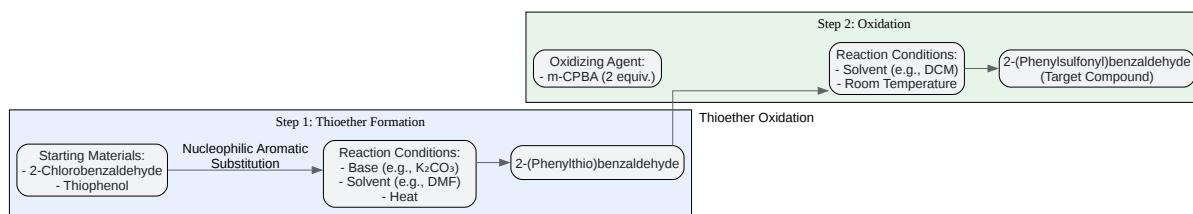
Cat. No.: B161722

[Get Quote](#)

CAS Number: 126076-76-4

Introduction: Unveiling a Versatile Synthetic Building Block

2-(Phenylsulfonyl)benzaldehyde is an aromatic organic compound featuring a benzaldehyde ring substituted at the ortho position with a phenylsulfonyl group.^[1] This unique molecular architecture, combining a reactive aldehyde functionality with a bulky, electron-withdrawing sulfonyl group, makes it a valuable intermediate in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of complex molecular frameworks.^[2] Simultaneously, the phenylsulfonyl moiety influences the molecule's steric and electronic properties, which can be strategically exploited in the design of novel chemical entities. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of **2-(phenylsulfonyl)benzaldehyde** for researchers and professionals in drug development.


Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application. The key physicochemical and spectroscopic data for **2-(phenylsulfonyl)benzaldehyde** are summarized below.

Property	Value	Reference
CAS Number	126076-76-4	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₃ S	[1]
Molecular Weight	246.28 g/mol	[1]
IUPAC Name	2-(benzenesulfonyl)benzaldehyde	[1]
Appearance	Solid (Physical form may vary)	
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	10.14 (s, 1H), 8.06 (s, 4H)	[3]
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	191.5, 140.0, 130.1	[3]
IR Absorption (cm ⁻¹)	~1700 (C=O stretch), ~2820 & ~2720 (Aldehyde C-H stretch), ~1310 & ~1150 (S=O stretch)	[4] [5]

Synthesis of 2-(Phenylsulfonyl)benzaldehyde: A Two-Step Approach

A reliable and scalable synthesis of **2-(phenylsulfonyl)benzaldehyde** can be achieved through a two-step sequence involving the initial formation of a thioether followed by its selective oxidation to the corresponding sulfone. This method offers high yields and utilizes readily available starting materials.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(phenylsulfonyl)benzaldehyde**.

Experimental Protocol: Step 1 - Synthesis of 2-(Phenylthio)benzaldehyde

This procedure is based on a nucleophilic aromatic substitution reaction.

- Reaction Setup: To a round-bottom flask, add 2-chlorobenzaldehyde (1.0 eq.), thiophenol (1.1 eq.), and potassium carbonate (1.5 eq.) in dimethylformamide (DMF).
- Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.
- Extraction: Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(phenylthio)benzaldehyde, can be purified by column chromatography on silica gel.[2]

Experimental Protocol: Step 2 - Oxidation to 2-(Phenylsulfonyl)benzaldehyde

This step involves the selective oxidation of the thioether to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

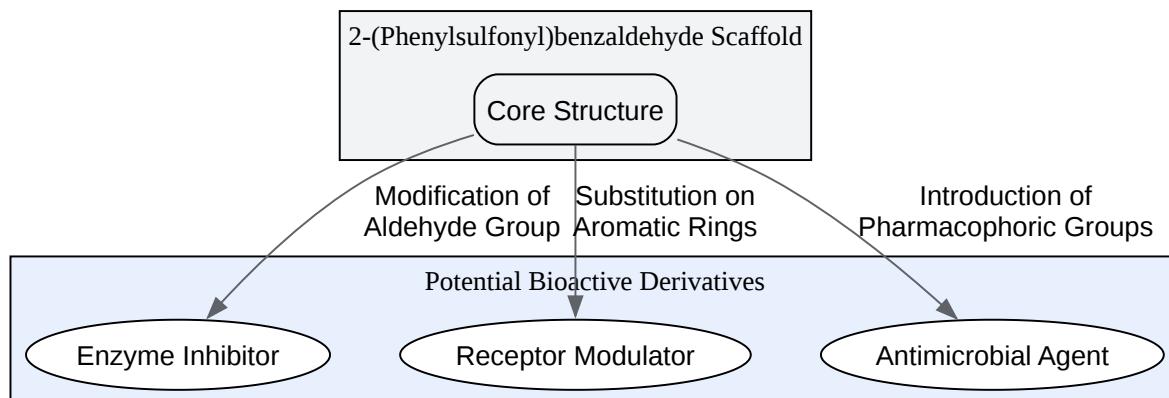
- Reaction Setup: Dissolve the purified 2-(phenylthio)benzaldehyde (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approximately 2.2 equivalents) portion-wise, ensuring the temperature remains low. Using a slight excess of the oxidizing agent helps drive the reaction to the sulfone.^[6]
- Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material and the formation of the product by TLC.
^[3]
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **2-(phenylsulfonyl)benzaldehyde** can be purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The aldehyde group in **2-(phenylsulfonyl)benzaldehyde** is a key site of reactivity. It can undergo a variety of transformations common to aldehydes, including:

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(phenylsulfonyl)benzoic acid.
- Reduction: Reduction of the aldehyde yields 2-(phenylsulfonyl)benzyl alcohol.

- Condensation Reactions: It can participate in reactions such as the Wittig reaction, aldol condensation, and the formation of Schiff bases, providing access to a diverse range of complex molecules.[\[2\]](#)


The phenylsulfonyl group is generally stable under many reaction conditions. Its electron-withdrawing nature can influence the reactivity of the aromatic ring and the aldehyde group.

Relevance in Drug Discovery and Medicinal Chemistry

While specific biological activities for **2-(phenylsulfonyl)benzaldehyde** are not extensively documented in publicly available literature, its structural motifs are prevalent in pharmacologically active compounds. Both the benzaldehyde and sulfonyl functionalities are considered "privileged scaffolds" in medicinal chemistry.

- Benzaldehyde Derivatives: These compounds have been investigated for a wide range of biological activities, including as inhibitors of enzymes like tyrosinase.[\[7\]](#)
- Sulfonyl-Containing Compounds: The sulfonyl group is a key component in many approved drugs, including antibacterial sulfonamides and anti-inflammatory COX-2 inhibitors. Phenylsulfonamide derivatives have been explored as potential anticonvulsant agents.[\[7\]](#)

The combination of these two pharmacophores in **2-(phenylsulfonyl)benzaldehyde** makes it an attractive starting point for the synthesis of novel therapeutic agents. Its derivatives could be explored as potential enzyme inhibitors or receptor modulators. For example, derivatives of N-(phenylsulfonyl)glycines have been studied as inhibitors of aldose reductase.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Potential of **2-(phenylsulfonyl)benzaldehyde** as a scaffold in drug discovery.

Conclusion

2-(Phenylsulfonyl)benzaldehyde is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its distinct combination of a reactive aldehyde and a robust phenylsulfonyl group provides a valuable platform for the development of novel compounds. This guide has outlined its key properties, a reliable synthetic protocol, and its potential as a scaffold for the discovery of new therapeutic agents. Further exploration of the biological activities of its derivatives is a promising avenue for future research.

References

- Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. *Der Pharma Chemica*, 8(18), 419-423.
- Supporting Information for a chemical communication. (2014). Royal Society of Chemistry.
- Trivedi, B. K., et al. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. *Journal of Medicinal Chemistry*, 32(1), 145-151.
- Reddit. (2022). Chemoselective thioether oxidation. *r/Chempers*.
- Organic Chemistry Portal. Sulfone synthesis by oxidation.
- PubChem. (n.d.). **2-(Phenylsulfonyl)benzaldehyde**. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.
- Gaba, M., et al. (2010). Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents. *Medicinal Chemistry Research*, 19(5), 467-476.
- Khan, S. A., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. *RSC Advances*, 9(53), 30846-30869.
- Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. *Molecules*, 28(3), 1269.
- Wang, Z., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. *Molecules*, 20(9), 17585-17600.
- Nihei, K., et al. (2017). Substituent effect of benzaldehydes on tyrosinase inhibition. *Plant Physiology and Biochemistry*, 112, 169-173.
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Phenylsulfonyl)benzaldehyde | C13H10O3S | CID 640916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Phenylthio)benzaldehyde | C13H10OS | CID 12340685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. derpharmacemica.com [derpharmacemica.com]

- 7. Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Phenylsulfonyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161722#2-phenylsulfonyl-benzaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com